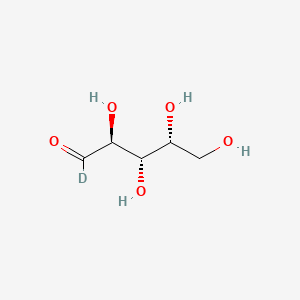

D-Lyxose-1-C-d

概要

説明

D-Lyxose-1-C-d is a rare sugar, specifically a pentose, which is a monosaccharide containing five carbon atoms It is an aldose, meaning it has an aldehyde group

作用機序

Target of Action

The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .

Mode of Action

D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .

Biochemical Pathways

The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.

Pharmacokinetics

The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .

Result of Action

The action of this compound via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of this compound can be influenced by temperature and solvent conditions.

生化学分析

Biochemical Properties

D-Lyxose-1-C-d plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose. This enzyme is highly specific for this compound, showing minimal activity towards other substrates . The interaction between this compound and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar into its isomeric form. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-lyxose isomerase, where it undergoes isomerization to form D-xylulose. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the specificity and efficiency of the reaction . Additionally, this compound may inhibit or activate other enzymes involved in carbohydrate metabolism, leading to alterations in metabolic flux and gene expression.

準備方法

Synthetic Routes and Reaction Conditions: D-Lyxose-1-C-d can be synthesized through enzymatic methods, which are preferred due to their high specificity and moderate reaction conditions. One common method involves the use of D-lyxose isomerase, an enzyme that catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzymatic conversion is favored over chemical synthesis due to its efficiency and sustainability.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are used to produce the enzyme D-lyxose isomerase, which then catalyzes the conversion of substrates like D-xylulose to this compound .

化学反応の分析

Types of Reactions: D-Lyxose-1-C-d undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Isomerization: The compound can be isomerized to other sugars such as D-xylulose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Isomerization: Enzymatic isomerization using D-lyxose isomerase under moderate temperature and pH conditions.

Major Products:

Oxidation: Produces D-lyxonic acid.

Reduction: Produces D-lyxitol.

Isomerization: Produces D-xylulose.

科学的研究の応用

D-Lyxose-1-C-d has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other rare sugars and complex carbohydrates.

Biology: Studied for its role in metabolic pathways and its potential as a functional sugar with health benefits.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of low-calorie sweeteners and nutraceuticals.

類似化合物との比較

D-Xylose: Another pentose sugar, but differs in the position of the hydroxyl group on the second carbon.

D-Ribose: A pentose sugar that is a key component of RNA.

D-Arabinose: Similar structure but differs in the configuration of the hydroxyl groups.

Uniqueness: D-Lyxose-1-C-d is unique due to its specific configuration and its ability to be converted into other rare sugars through enzymatic reactions.

特性

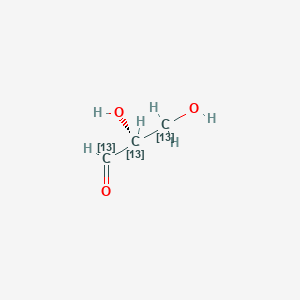

IUPAC Name |

(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-BDORMWJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)